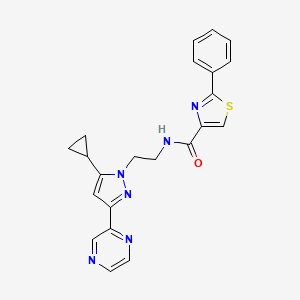

N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylthiazole-4-carboxamide

Description

N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylthiazole-4-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with cyclopropyl and pyrazine moieties, linked via an ethyl chain to a phenylthiazole-4-carboxamide group.

Properties

IUPAC Name |

N-[2-(5-cyclopropyl-3-pyrazin-2-ylpyrazol-1-yl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N6OS/c29-21(19-14-30-22(26-19)16-4-2-1-3-5-16)25-10-11-28-20(15-6-7-15)12-17(27-28)18-13-23-8-9-24-18/h1-5,8-9,12-15H,6-7,10-11H2,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXLUEVZFXFCIKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2CCNC(=O)C3=CSC(=N3)C4=CC=CC=C4)C5=NC=CN=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylthiazole-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and research findings.

Compound Overview

- IUPAC Name : this compound

- Molecular Formula : C21H20N6O

- Molecular Weight : 400.446 g/mol

This compound features a thiazole moiety linked to a pyrazole derivative, which is further substituted with a cyclopropyl group and a pyrazinyl unit. The unique structural arrangement suggests potential for diverse biological activities.

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the thiazole and pyrazole rings followed by the introduction of substituents. The synthetic pathway may vary based on desired modifications to enhance biological properties.

Anticancer Properties

Research has indicated that derivatives of thiazole and pyrazole exhibit significant anticancer activity. For instance, studies have shown that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines, including:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 10.5 | |

| A549 (Lung Cancer) | 15.0 | |

| HepG2 (Liver Cancer) | 12.3 |

These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The compound has also demonstrated promising antimicrobial properties. In vitro studies reveal that it exhibits moderate to excellent antibacterial and antifungal activities against various pathogens:

| Pathogen | EC50 (µg/mL) | Activity Type |

|---|---|---|

| Ralstonia solanacearum | 2.23 | Antibacterial |

| Sclerotinia sclerotiorum | 0.51 | Antifungal |

These results position the compound as a potential candidate for developing new antimicrobial agents .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell metabolism or microbial growth.

- Receptor Binding : It can exhibit binding affinity to various receptors, which may modulate signaling pathways related to cell proliferation and apoptosis.

- Induction of Reactive Oxygen Species (ROS) : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to cell death.

Case Studies

Recent studies have highlighted the potential of this compound in therapeutic applications:

- Study on Anticancer Efficacy : A study conducted on MCF-7 cells demonstrated that treatment with the compound led to a significant decrease in cell viability, indicating its potential as an anticancer agent .

- Antimicrobial Evaluation : Another research effort evaluated the antimicrobial properties against plant pathogens, revealing that the compound outperformed several commercial agents in inhibiting bacterial growth .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Key Structural Differences and Similarities

The compound shares structural motifs with analogs such as (S)—N-(1-(3-(4-chloro-1-methyl-3-(methylsulfonamido)-1H-indazol-7-yl)-6-(3-hydroxy-3-methylbut-1-yn-1-yl)pyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)-2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetamide (Compound 191) (hereafter "Compound 191") described in patent literature .

Table 1: Structural and Functional Comparison

Implications of Structural Variations

- Pyrazole Substitutions : The target compound’s pyrazine group may enhance solubility or serve as a hydrogen-bonding partner in target binding, contrasting with Compound 191’s trifluoromethyl group, which improves metabolic stability and lipophilicity .

- Terminal Groups : The phenylthiazole-4-carboxamide in the target compound likely influences steric bulk and π-π stacking interactions, whereas Compound 191’s indazole-pyridine-acetamide system may confer kinase selectivity (e.g., for tyrosine kinases).

Hypothetical Pharmacological Profiles

While direct biological data for the target compound are unavailable, inferences can be drawn from structural analogs:

- Pyrazine vs. Trifluoromethyl : Pyrazine’s nitrogen-rich structure may favor interactions with polar enzyme pockets (e.g., ATP-binding sites), whereas trifluoromethyl groups (as in Compound 191) often enhance membrane permeability.

- Thiazole vs. Acetamide : Thiazole rings are associated with anti-inflammatory and antimicrobial activities, suggesting divergent therapeutic applications compared to acetamide-based kinase inhibitors like Compound 191.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.